Product packaging for 4-Amino-2,5,6-trifluoroisophthalonitrile(Cat. No.:CAS No. 102121-98-2)

4-Amino-2,5,6-trifluoroisophthalonitrile

Cat. No.: B8748553
CAS No.: 102121-98-2
M. Wt: 197.12 g/mol
InChI Key: MDJWWLDAOILRHU-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Aromatic Nitriles in Modern Chemistry

Fluorinated aromatic nitriles are a class of organic compounds that have garnered considerable attention due to the unique properties conferred by the presence of both fluorine atoms and a nitrile group. The incorporation of fluorine can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule. These attributes are highly sought after in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com The nitrile group, a versatile functional group, can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a valuable synthetic handle.

Overview of Isophthalonitrile Derivatives in Chemical Research

Isophthalonitrile, or 1,3-dicyanobenzene, and its derivatives are important intermediates in the synthesis of a wide range of chemical products. The two nitrile groups can be hydrolyzed, reduced, or cyclized to generate a diverse array of more complex molecules. For instance, isophthalonitrile derivatives are precursors to high-performance polymers, dyes, and pharmaceuticals.

Research into isophthalonitrile derivatives has explored how the introduction of various substituents onto the benzene (B151609) ring impacts their chemical and physical properties. For example, the addition of amino groups can enhance the potential for hydrogen bonding and provide a site for further functionalization. The combination of an amino group with halogen atoms, as in the case of 4-amino-2,5,6-trifluoroisophthalonitrile, creates a molecule with a rich and varied reactivity profile.

Research Significance of this compound as a Polyfunctional Compound

This compound is considered a polyfunctional compound due to the presence of three distinct types of functional groups: an amino group, three fluorine atoms, and two nitrile groups, all attached to a central benzene ring. This multiplicity of functional groups makes it a valuable building block in organic synthesis, offering several potential reaction pathways for the construction of more complex molecules.

The research significance of this compound lies in its potential to serve as a scaffold for the synthesis of novel bioactive molecules and advanced materials. The amino group can be readily derivatized, the fluorine atoms can influence the molecule's electronic properties and bioavailability, and the nitrile groups provide handles for further chemical transformations. A study by Huang et al. on a series of polyhalo isophthalonitrile derivatives, which would include structures related to this compound, has highlighted the potential for such compounds to exhibit significant antimicrobial activity. nih.gov This suggests a promising avenue for the application of this compound in the development of new anti-infective agents. nih.gov

The following table provides an overview of the functional groups present in this compound and their potential roles in synthesis and molecular properties:

Functional GroupPotential Role in SynthesisPotential Impact on Molecular Properties
Amino Group (-NH2)Nucleophilic reactions, amide formation, diazotizationHydrogen bonding, basicity, site for derivatization
Fluorine Atoms (-F)Influence regioselectivity of reactionsIncreased lipophilicity, metabolic stability, altered electronics
Nitrile Groups (-CN)Hydrolysis to carboxylic acids, reduction to amines, cycloadditionsPolarity, coordination to metals, precursor to heterocycles

A key area of research for compounds like this compound is in the synthesis of polyhalo isophthalonitrile derivatives with potential biological activity. In a study by Huang et al., a series of such derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov The general synthetic approach involved the reaction of a polyhalogenated isophthalonitrile precursor with various nucleophiles.

The antimicrobial screening of these compounds revealed that they exhibited promising activity against a range of microorganisms. The table below summarizes the general findings from the study by Huang et al. on related polyhalo isophthalonitrile derivatives. nih.gov

Microorganism TypeGeneral Activity of Polyhalo Isophthalonitrile Derivatives
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus)Stronger inhibition observed. nih.gov
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)Less potent activity compared to Gram-positive bacteria. nih.gov
Fungi (e.g., Candida albicans)Stronger inhibition observed. nih.gov

These findings underscore the potential of the this compound scaffold as a starting point for the development of new antimicrobial agents. The specific substitution pattern of the amino group and fluorine atoms likely plays a crucial role in the observed biological activity, a common theme in medicinal chemistry where fluorine substitution is known to enhance efficacy. sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2F3N3 B8748553 4-Amino-2,5,6-trifluoroisophthalonitrile CAS No. 102121-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102121-98-2

Molecular Formula

C8H2F3N3

Molecular Weight

197.12 g/mol

IUPAC Name

4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H2F3N3/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H2

InChI Key

MDJWWLDAOILRHU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)C#N)F)F)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2,5,6 Trifluoroisophthalonitrile

Direct Amination Routes to 4-Amino-2,5,6-trifluoroisophthalonitrile

Direct amination strategies offer a concise pathway to this compound, primarily through the nucleophilic substitution of a fluorine atom on a perfluorinated precursor.

Ammonolysis of Perfluorinated Isophthalonitriles

The most direct route to this compound is the ammonolysis of tetrafluoroisophthalonitrile (B1582903). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where ammonia (B1221849) acts as the nucleophile, displacing one of the fluorine atoms on the electron-deficient aromatic ring. The strong electron-withdrawing nature of the two nitrile groups and the remaining fluorine atoms facilitates this attack. masterorganicchemistry.comnih.gov

The reaction is typically carried out by treating tetrafluoroisophthalonitrile with a source of ammonia, such as aqueous or alcoholic ammonia, often under elevated temperature and pressure to enhance the reaction rate. The inherent reactivity of the perfluorinated ring makes it susceptible to nucleophilic attack without the need for a metal catalyst.

Optimization of Reaction Conditions for Amination Processes

The efficiency and selectivity of the ammonolysis reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pressure, solvent, and the concentration of ammonia. The goal is to achieve a high conversion of the starting material to the desired mono-amino product while minimizing the formation of di- or tri-substituted byproducts.

A representative, albeit for a different fluorinated benzonitrile (B105546), synthesis is the preparation of 4-amino-2-trifluoromethylbenzonitrile. In this process, 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced. The reaction is then heated to 122°C for 10 hours to yield the desired product. google.com This example highlights the typical conditions that would be optimized for the synthesis of this compound.

Table 1: Illustrative Reaction Conditions for Ammonolysis of a Fluorinated Benzonitrile Derivative

ParameterConditionRationale
Starting Material4-Fluoro-2-trifluoromethylbenzonitrileAn activated fluorinated aromatic nitrile.
ReagentLiquid AmmoniaSource of the amino group.
SolventEthanolTo dissolve the starting material and facilitate the reaction.
Temperature122°CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Time10 hoursTo ensure completion of the reaction.

Precursor Synthesis and Multi-Step Approaches to the Trifluoroisophthalonitrile Core

Multi-step syntheses provide an alternative and often more versatile approach to constructing the this compound scaffold. These methods involve the gradual assembly of the molecule, allowing for greater control over the substitution pattern.

Derivatization of Halogenated Benzonitrile Scaffolds

A plausible multi-step approach involves starting with a less fluorinated but readily available halogenated benzonitrile. For instance, a synthetic route could commence with a dichlorinated or dibrominated benzonitrile derivative. A series of halogen exchange reactions (halex reactions) could then be employed to introduce the fluorine atoms, followed by the introduction of the nitrile groups if they are not already present. Finally, a nucleophilic aromatic substitution reaction would be used to introduce the amino group.

A patented method for producing 4-amino-2-trifluoromethylbenzonitrile illustrates a similar multi-step strategy. The synthesis begins with m-trifluoromethyl fluorobenzene, which undergoes positioning bromination, followed by a cyano replacement, and finally an ammonolysis replacement to yield the final product. google.com This demonstrates the feasibility of building up the desired functionality on a halogenated aromatic core.

Regioselective Functionalization Strategies

A key challenge in multi-step syntheses is achieving the desired regiochemistry. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming groups. For example, in the synthesis of functionalized isophthalonitriles, the existing substituents will direct the position of subsequent functionalization. researchgate.net Careful planning of the synthetic sequence is therefore essential to ensure the formation of the desired 4-amino-2,5,6-trifluoro isomer. The activating and directing effects of nitrile and fluorine substituents must be considered at each step of the synthesis.

Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Preparation

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of greener solvents, such as water or ethanol, is encouraged to reduce the environmental impact of the synthesis. chemrevlett.comnih.gov Additionally, the development of catalytic systems that can operate under milder conditions and with higher efficiency can lead to a more sustainable process. While direct ammonolysis may not require a catalyst, other steps in a multi-step synthesis could benefit from catalytic approaches.

Catalytic Approaches in Fluorinated Aromatic Amination

The direct amination of polyfluorinated aromatic compounds like Tetrafluoroisophthalonitrile can often proceed without a catalyst due to the high electrophilicity of the aromatic ring. However, catalytic systems are employed in related reactions to improve efficiency and selectivity under milder conditions.

Homogeneous catalysis for amination reactions involving ammonia has been a subject of extensive research. nih.gov For the synthesis of aromatic amines from aryl halides, transition-metal complexes, particularly those based on palladium, have been developed. These catalysts can facilitate the coupling of ammonia or amine equivalents with the aromatic ring. nih.gov A typical catalytic cycle might involve a parent amido complex (M-NH2) which, after coupling with the aryl group, undergoes reductive elimination to form the desired arylamine product. nih.gov

While specific application to Tetrafluoroisophthalonitrile is not detailed, catalysts could potentially lower the activation energy required for the substitution, possibly allowing for lower reaction temperatures and pressures.

Table 1: Potential Catalytic Systems for Aromatic Amination

Catalyst TypeMetal CenterTypical LigandsPotential Advantages
Buchwald-HartwigPalladium (Pd)Biaryl phosphinesHigh efficiency, broad substrate scope
HomogeneousRuthenium (Ru)Phosphine-basedCan utilize alcohols and ammonia directly
Allylic AminationPalladium (Pd)PPh3, BINAPMild reaction conditions (room temp)

This table represents general catalytic systems for aromatic amination and not specific, documented catalysts for the synthesis of this compound.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in nucleophilic aromatic substitution reactions as it must solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. For the amination of a polyfluorinated nitrile, polar aprotic solvents are generally preferred.

Commonly Used Solvents in SNAr:

Dimethyl Sulfoxide (DMSO)

Dimethylformamide (DMF)

Acetonitrile (CH3CN)

Tetrahydrofuran (THF)

These solvents are effective at solvating the reactants without participating in the reaction. Protic solvents, such as water or alcohols, are generally less suitable as they can solvate the nucleophile (ammonia), reducing its reactivity. The reaction is typically carried out with a concentrated solution of ammonia in an appropriate organic solvent, often in a sealed vessel to maintain the concentration of the gaseous ammonia and to allow for heating. libretexts.org

The reaction medium's basicity is another key factor. The aminolysis reaction itself produces hydrogen fluoride (B91410) (HF) as a byproduct. wikipedia.org An excess of ammonia or the addition of a non-nucleophilic base is often required to neutralize this acid, preventing the protonation of the ammonia nucleophile and driving the reaction to completion.

Comparative Analysis of Synthetic Pathways to this compound

A comparative analysis is limited by the lack of multiple, well-documented synthetic routes in the literature. The primary and most logical pathway remains the direct aminolysis of Tetrafluoroisophthalonitrile.

Pathway 1: Direct Ammonolysis of Tetrafluoroisophthalonitrile

Description: This pathway involves the direct reaction of Tetrafluoroisophthalonitrile with ammonia. The highly electron-deficient aromatic ring allows for a nucleophilic attack by ammonia, leading to the substitution of a fluorine atom.

Reactants: Tetrafluoroisophthalonitrile, Ammonia (aqueous or in an organic solvent).

Pros:

Atom-economical and straightforward one-step process.

Utilizes readily available and inexpensive ammonia.

High regioselectivity is expected due to the directing effects of the nitrile and fluorine substituents.

Cons:

May require elevated temperatures and pressure in a sealed reactor.

Potential for over-reaction to form diamino-difluoroisophthalonitrile if conditions are not carefully controlled.

The handling of concentrated ammonia requires specific safety precautions.

Alternative Theoretical Pathways

Given the high activation of the Tetrafluoroisophthalonitrile substrate toward nucleophilic substitution, the direct ammonolysis pathway is the most industrially viable and chemically efficient method.

Chemical Reactivity and Transformational Chemistry of 4 Amino 2,5,6 Trifluoroisophthalonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Trifluoroisophthalonitrile Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for polyhalogenated aromatic compounds. The electron-withdrawing nature of the fluorine atoms and the two nitrile groups would render the aromatic ring of 4-Amino-2,5,6-trifluoroisophthalonitrile highly susceptible to attack by nucleophiles.

Reactivity of Fluorine Atoms in this compound

In polyfluoroarenes, the sites of nucleophilic attack are governed by the electronic effects of the substituents. The two nitrile groups are strongly electron-withdrawing, activating the ring towards SNAr. The amino group, being an electron-donating group, would generally be expected to direct nucleophilic attack to the para and ortho positions.

For this compound, the fluorine atoms are located at positions 2, 5, and 6.

The fluorine at C5 is para to the amino group.

The fluorine at C6 is meta to the amino group and ortho to a nitrile group.

The fluorine at C2 is ortho to the amino group and ortho to the other nitrile group.

Typically, substitution para to an activating amino group is highly favored in SNAr reactions. Therefore, it is plausible that the fluorine at the C5 position would be the most reactive towards nucleophiles. However, the strong activation by the adjacent nitrile groups could also influence the reactivity of the C2 and C6 fluorines. Without experimental data, a definitive order of reactivity cannot be established.

Amine Group Directed Substitution Patterns

The powerful directing effect of the amino group in SNAr reactions on polyfluoroarenes is well-documented for other substrates. It activates the ring and stabilizes the Meisenheimer intermediate, particularly when the attack occurs at the para position. This directing effect would be a key factor in predicting the regioselectivity of substitution reactions on this compound. It is anticipated that monosubstitution would predominantly yield the 5-substituted product. However, specific research findings are required to confirm this hypothesis and to understand the conditions that might favor substitution at other positions.

Reactions Involving the Amino Functionality

The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation and Sulfonylation of the Amino Group

Primary aromatic amines readily undergo acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, typically in the presence of a base. These reactions would convert the amino group of this compound into the corresponding amide or sulfonamide. Such transformations are fundamental in organic synthesis for protecting the amine or for introducing new functionalities. However, no specific examples or optimized reaction conditions for the acylation or sulfonylation of this particular compound have been found in the surveyed literature.

Diazotization and Subsequent Transformations

The diazotization of primary aromatic amines is a classic transformation that converts the amino group into a diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Aryl diazonium salts are highly valuable synthetic intermediates that can be subsequently converted into a wide array of functional groups (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer, Schiemann, or related reactions. The diazotization of polyfluoroanilines is a known process, but specific protocols and the stability of the resulting diazonium salt from this compound are not described in available resources.

Condensation Reactions of the Amine

Primary amines can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. While this is a general reaction for aromatic amines, specific studies detailing the condensation of this compound with carbonyl compounds, including reaction kinetics, yields, and product characterization, are absent from the scientific record.

Reactivity of the Nitrile Groups in this compound

The two nitrile groups in this compound are key centers of reactivity, participating in hydrolysis, amidation, and various cyclization reactions.

Hydrolysis and Amidation Reactions of Nitriles

While specific studies on the hydrolysis and amidation of this compound are not extensively documented in publicly available literature, the general reactivity of nitriles suggests that these transformations are feasible under appropriate conditions. Hydrolysis of nitriles, typically catalyzed by acid or base, would yield carboxylic acid functionalities. In the case of this compound, this would lead to the formation of 4-amino-2,5,6-trifluoroisophthalamic acid and subsequently 4-amino-2,5,6-trifluoroisophthalic acid.

Amidation reactions, involving the addition of amines to the nitrile groups, would result in the formation of amidines. The reactivity of the nitrile groups towards nucleophilic attack by amines is enhanced by the electron-withdrawing fluorine atoms on the aromatic ring. While direct amidation of nitriles can be challenging, Lewis acid catalysis, for instance with reagents like titanium tetrafluoride (TiF4), has been shown to promote the direct amidation of carboxylic acids and could potentially be adapted for reactions involving nitriles.

A study on a related compound, 5-amino-2,4,6-triiodoisophthalic acid, demonstrated that the corresponding 1,3-diesters could be converted to isocyanates and subsequently reacted with amino acid esters to form carbamoyl derivatives. This suggests that the amino group can be selectively functionalized, and under certain conditions, the nitrile groups (or their derivatives) can participate in reactions with amino compounds. However, the steric hindrance and electronic effects of the three iodine atoms in this analogue likely lead to different reactivity compared to the fluorine-substituted compound of interest.

Cyclization Reactions Involving Nitrile Moieties

The presence of both amino and nitrile groups in an ortho-like disposition allows this compound to be a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinazolines. The reaction of 2-aminobenzonitriles with various reagents to form quinazoline derivatives is a well-established synthetic strategy. For instance, the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. Similarly, iron-catalyzed intramolecular C-N bond formation in derivatives of 2-alkylamino benzonitriles also yields quinazolines. These methodologies suggest that one of the nitrile groups of this compound can react with the adjacent amino group and a suitable one-carbon unit to form a fused pyrimidine ring.

Another significant cyclization reaction involving both nitrile groups is the synthesis of phthalocyanines. Phthalonitriles are common starting materials for the template synthesis of phthalocyanine macrocycles, which involves the cyclotetramerization of four phthalonitrile units in the presence of a metal salt. The reaction proceeds via the formation of a 1,3-diiminoisoindoline intermediate. Given this well-established reactivity, it is highly probable that this compound can be used to synthesize substituted phthalocyanines, where the amino and fluoro substituents would modulate the electronic properties and solubility of the resulting macrocycle.

Specific Mechanistic Insights into Reactions of this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its reactivity and controlling reaction outcomes.

Michael Addition Pathways and Related Reactivity

Currently, there is a lack of specific literature detailing Michael addition reactions directly involving this compound as a substrate or a nucleophile. However, the fundamental principles of Michael additions can be considered. The electron-withdrawing nature of the fluoro and cyano groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) rather than acting as a Michael donor.

Conversely, the amino group, being a nucleophile, could potentially participate in Michael addition reactions with suitable α,β-unsaturated carbonyl compounds. However, its nucleophilicity is expected to be diminished by the electron-withdrawing effects of the rest of the molecule.

Applications of 4 Amino 2,5,6 Trifluoroisophthalonitrile and Its Derivatives in Advanced Synthesis

Utilization as Building Blocks for Complex Organic Molecules

The strategic placement of reactive sites on the 4-Amino-2,5,6-trifluoroisophthalonitrile scaffold makes it an ideal starting material for the synthesis of intricate molecular frameworks. The presence of the amino group and two nitrile groups allows for a wide range of chemical transformations, enabling chemists to introduce diverse functionalities and construct complex structures with a high degree of control.

Construction of Polyfluorinated Aromatic Systems

The trifluorinated benzene (B151609) ring of this compound serves as a robust platform for the synthesis of more complex polyfluorinated aromatic systems. The fluorine atoms significantly influence the electronic properties of the aromatic ring, enhancing its stability and modulating its reactivity. This allows for selective substitution reactions at the remaining hydrogen- and fluorine-substituted positions, providing a pathway to a variety of highly functionalized aromatic compounds. The inherent properties of the fluorinated ring, such as increased lipophilicity and metabolic stability, are often desirable in the design of bioactive molecules.

Synthesis of Nitrogen-Containing Heterocycles

The amino and nitrile groups of this compound are key functionalities for the construction of nitrogen-containing heterocyclic systems. These groups can participate in a variety of cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. For instance, the amino group can act as a nucleophile in reactions with various electrophiles, while the nitrile groups can undergo transformations to form part of a new ring system. This versatility has been exploited in the synthesis of a range of heterocyclic compounds, which are prevalent structures in many biologically active molecules.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) Precursors

The unique structural features of this compound make it a valuable precursor in the synthesis of molecules with potential therapeutic applications. The incorporation of fluorine atoms and a fluorinated scaffold into drug candidates can significantly enhance their pharmacological properties.

Design and Synthesis of Fluorinated Drug Scaffolds

Fluorine is a bioisostere of hydrogen and can profoundly impact the properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability. The trifluorinated phenyl ring of this compound provides a pre-assembled, stable, and lipophilic core that can be further elaborated into novel drug scaffolds. The ability to selectively functionalize the molecule allows for the systematic exploration of chemical space in the search for new and effective therapeutic agents.

Exploration in Medicinal Chemistry Building Blocks

As a highly functionalized molecule, this compound serves as a versatile building block in medicinal chemistry. Its reactive handles—the amino and nitrile groups—allow for its conjugation to other molecular fragments, enabling the construction of libraries of compounds for high-throughput screening. The introduction of the trifluorinated isophthalonitrile moiety into a potential drug candidate can be a strategic approach to optimize its pharmacokinetic and pharmacodynamic profile.

Intermediate for Agrochemicals and Functional Materials

Beyond its applications in the pharmaceutical realm, this compound also holds promise as an intermediate in the synthesis of novel agrochemicals and functional materials.

In the agrochemical sector, the incorporation of fluorine atoms into pesticides can enhance their efficacy and selectivity. The unique electronic and steric properties of the trifluorinated ring system in this compound can be leveraged to design new herbicides, insecticides, and fungicides with improved performance and environmental profiles.

Furthermore, the distinct electronic and photophysical properties of polyfluorinated aromatic compounds make them attractive candidates for the development of advanced functional materials. Derivatives of this compound could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and specialty polymers, where the fine-tuning of molecular properties is crucial for performance.

Synthesis of Novel Fungicides and Bactericides

Following a comprehensive review of publicly available scientific literature and patent databases, no specific information was found regarding the direct application of this compound in the synthesis of novel fungicides and bactericides. While research into fluorinated organic compounds for agrochemical applications is an active area, specific examples or detailed synthetic pathways involving this particular compound for the creation of fungicides or bactericides could not be located.

Development of Optoelectronic or Polymeric Materials

Similarly, a thorough search of academic and patent literature did not yield any specific instances of this compound being utilized in the development of optoelectronic or polymeric materials. The unique combination of amino and cyano groups on a fluorinated benzene ring suggests potential for incorporation into advanced materials; however, no published research or patents were identified that have explored this potential.

Contribution to Contrast Agent Development and Related Diagnostic Applications

No information could be found in the available scientific literature or patent records detailing the use of this compound or its derivatives in the development of contrast agents for medical imaging or in any related diagnostic applications.

Spectroscopic and Advanced Structural Characterization of 4 Amino 2,5,6 Trifluoroisophthalonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 4-Amino-2,5,6-trifluoroisophthalonitrile, both ¹⁹F NMR and multidimensional NMR techniques would be indispensable.

Fluorine-19 NMR Analysis

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would be expected to show distinct signals for each of the three fluorine atoms attached to the benzene (B151609) ring. The chemical shifts of these signals would provide information about the electronic environment of each fluorine nucleus. Furthermore, the coupling patterns (spin-spin coupling) between the fluorine atoms and with the aromatic proton would yield crucial data on their relative positions on the ring.

Table 1: Hypothetical ¹⁹F NMR Data for this compound

Fluorine Atom Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
F2 Data not available Data not available Data not available
F5 Data not available Data not available Data not available
F6 Data not available Data not available Data not available

Note: This table is for illustrative purposes only, as experimental data is not available.

Multidimensional NMR Techniques

To unambiguously assign the signals and understand the complete connectivity of the molecule, multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would help in correlating the signals of the aromatic proton with the adjacent carbon atoms and the fluorine atoms, thus confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This would allow for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, and nitrogen atoms.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ Calculated value Data not available
[M-H]⁻ Calculated value Data not available

Note: This table is for illustrative purposes only, as experimental data is not available.

Tandem Mass Spectrometry for Derivatized Analogs

Tandem mass spectrometry (MS/MS) would be particularly useful for the structural analysis of derivatives of this compound. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) provide a "fingerprint" that can be used to elucidate the structure of the original molecule and the location of any modifications in its derivatives. This technique is crucial for identifying metabolites or products of chemical reactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the molecule's conformation and packing in the crystal lattice.

Table 3: Illustrative Crystallographic Data Table for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available

Note: This table is for illustrative purposes only, as experimental data is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum of this compound is determined by its 3N-6 fundamental vibrational modes, where N is the number of atoms. These vibrations can be broadly categorized into stretching (symmetric and asymmetric), in-plane bending (scissoring, rocking), and out-of-plane bending (wagging, twisting) modes.

Key Vibrational Modes and Their Expected Frequencies

The primary functional groups that dictate the characteristic spectral features of this compound are the amino group, the two nitrile groups, and the carbon-fluorine bonds, all attached to a polysubstituted benzene ring.

Amino Group Vibrations: The amino group typically exhibits several characteristic vibrational modes. The N-H stretching vibrations are particularly informative and appear at high wavenumbers. In aromatic amines, two distinct bands are generally observed: the asymmetric stretching (νₐₛ N-H) and the symmetric stretching (νₛ N-H). These are expected in the 3500-3300 cm⁻¹ region. The scissoring mode (δ NH₂) of the amino group is anticipated to appear in the 1650-1590 cm⁻¹ range.

Nitrile Group Vibrations: The stretching vibration of the nitrile group (ν C≡N) is one of the most characteristic and intense absorptions in the IR spectrum. For aromatic nitriles, this band is typically observed in the 2240-2220 cm⁻¹ region. The presence of two nitrile groups in this compound may lead to symmetric and asymmetric stretching modes, which could result in a single, potentially broadened peak or two closely spaced peaks. The intensity of this band can be influenced by the electronic effects of the other substituents on the aromatic ring.

Carbon-Fluorine Vibrations: The C-F stretching vibrations (ν C-F) are known to be strong in the IR spectrum and typically occur in the 1400-1000 cm⁻¹ region. The exact position of these bands is sensitive to the number and position of the fluorine atoms on the aromatic ring. In trifluorinated benzene derivatives, multiple strong bands are expected in this region due to the coupling of C-F stretching modes with other ring vibrations.

Aromatic Ring Vibrations: The vibrations of the polysubstituted benzene ring include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ range. The C-C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1625-1430 cm⁻¹ region.

The following interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from related compounds.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Spectrum
Asymmetric N-H StretchingAmino (-NH₂)3500 - 3400IR/Raman
Symmetric N-H StretchingAmino (-NH₂)3400 - 3300IR/Raman
N-H Scissoring (Bending)Amino (-NH₂)1650 - 1590IR
C≡N StretchingNitrile (-CN)2240 - 2220IR/Raman
C-F StretchingFluoro (-F)1400 - 1000IR
Aromatic C-H StretchingAromatic Ring3100 - 3000IR/Raman
Aromatic C-C StretchingAromatic Ring1625 - 1430IR/Raman

Comparative Analysis with Derivatives

The vibrational spectra of derivatives of this compound would be expected to show predictable shifts in the characteristic frequencies of the parent molecule. For instance, N-alkylation or N-acylation of the amino group would lead to the disappearance of the N-H stretching bands and the appearance of new C-H (from the alkyl group) or C=O stretching bands (from the acyl group), respectively.

Similarly, chemical modification of the nitrile groups would result in the disappearance of the sharp C≡N stretching band and the emergence of new bands corresponding to the transformed functional group (e.g., carboxylic acid or amide).

Computational studies, often employing Density Functional Theory (DFT), are frequently used to predict the vibrational spectra of novel compounds and to aid in the assignment of experimental bands. Such theoretical calculations for this compound and its derivatives would provide valuable, detailed insights into their vibrational properties and complement experimental IR and Raman data. These computational approaches can help to resolve ambiguities in band assignments, particularly in the complex fingerprint region where many vibrations overlap.

Computational and Theoretical Studies of 4 Amino 2,5,6 Trifluoroisophthalonitrile

Quantum Chemical Calculations of Electronic Structure

There are no specific studies available that detail the quantum chemical calculations of the electronic structure of 4-Amino-2,5,6-trifluoroisophthalonitrile.

Density Functional Theory (DFT) Studies on Reactivity

No published Density Functional Theory (DFT) studies were found that specifically investigate the reactivity of this compound. Consequently, data on reactivity descriptors such as chemical potential, hardness, and electrophilicity index are not available.

Molecular Orbital Analysis

A molecular orbital analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

Conformational Analysis and Intermolecular Interactions

Specific conformational analysis or studies on the intermolecular interactions of this compound are not documented in the scientific literature. While research exists on the conformational preferences of other fluorinated molecules, this has not been extended to the title compound.

Prediction of Spectroscopic Parameters

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound.

Reaction Mechanism Elucidation through Computational Modeling

No research has been published that utilizes computational modeling to elucidate reaction mechanisms involving this compound.

Environmental and Sustainability Aspects of 4 Amino 2,5,6 Trifluoroisophthalonitrile Research

Green Chemistry Principles in Synthesis and Application

The synthesis of fluorinated aromatic compounds is a cornerstone of modern chemistry, providing building blocks for pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The application of green chemistry principles to the synthesis of molecules such as 4-Amino-2,5,6-trifluoroisophthalonitrile is crucial for minimizing environmental impact. Research in this area focuses on several key aspects:

Use of Safer Solvents and Reagents: A significant goal is to move away from highly polar, high-boiling point solvents that are often toxic and difficult to remove and recycle. rsc.org For fluorination steps, this includes exploring alternatives to hazardous reagents. For instance, methods using Selectfluor in aqueous media have been shown to be highly efficient and environmentally friendly for the fluorination of certain compounds. mdpi.com Another approach involves solid-state aromatic nucleophilic fluorination, which can eliminate the need for toxic solvents entirely, using reagents like potassium fluoride (B91410) under mechanochemical conditions. rsc.org

Catalytic Methods: The development of catalytic fluorination processes is a major advancement. mdpi.com Utilizing transition metal catalysts, organocatalysts, or even photocatalysts allows for highly selective reactions under milder conditions, reducing energy consumption and by-product formation. mdpi.com Bio-inspired catalysis, mimicking the action of natural fluorinase enzymes, represents a frontier in developing safer and more efficient fluorination methods under ambient conditions. criver.com

By integrating these principles, the synthesis of this compound can be shifted towards more environmentally benign pathways, reducing risk and waste from the laboratory scale to industrial production.

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. In multi-step syntheses, like those required for this compound, maximizing atom economy is essential for minimizing waste.

The production of fluorochemicals has traditionally been associated with significant waste. However, modern approaches focus on designing synthetic routes that generate minimal and non-toxic by-products. For example, certain green synthetic processes in fluorine chemistry are designed to yield only simple, non-toxic salts like sodium chloride (NaCl) and potassium chloride (KCl) as by-products. eurekalert.org Furthermore, developing renewable reagents and recycling protocols can drastically reduce waste. acs.org Research has demonstrated the ability to isolate and recycle fluorinating agents after a reaction, creating a more sustainable and greener process. acs.org

Below is an interactive table illustrating a hypothetical comparison of atom economy for a traditional versus a green synthetic step that could be involved in the production of a fluorinated aromatic intermediate.

FeatureTraditional PathwayGreen Pathway
Key Reagent Halogenex with stoichiometric heavy metalCatalytic fluorination with KF
Solvent Chlorinated Solvent (e.g., Dichloromethane)Supercritical CO2 or aqueous media
By-products Heavy metal salts, organic wasteRecyclable catalyst, benign salts (e.g., KCl)
Theoretical Atom Economy ~50-60%>85%
Waste Stream Hazardous, requires special disposalMinimal, often recyclable or non-toxic

This table is a hypothetical representation to illustrate the principles of atom economy and waste minimization.

Future Directions in Sustainable Fluorination Chemistry

The field of fluorine chemistry is undergoing a significant transformation, driven by the need for safer and more sustainable practices. The future development and production of compounds like this compound will be influenced by several key innovations:

Bypassing Hydrogen Fluoride (HF): The current industrial production of most fluorochemicals begins with the highly toxic and corrosive gas hydrogen fluoride (HF), which is generated from the mineral fluorspar (calcium fluoride). criver.comyoutube.com A major goal is to develop technologies that can produce fluorochemicals directly from fluorspar, completely bypassing the hazardous HF intermediate. youtube.com Recent breakthroughs have shown this is possible through mechanochemical processes that activate calcium fluoride with a potassium phosphate salt. youtube.com

Circular Fluorine Economy: The concept of a "circular fluorine economy" is gaining traction. This involves developing methods to recover fluoride from waste streams and end-of-life products, such as the so-called 'forever chemicals' (PFAS). ox.ac.uk This recovered fluoride can then be reused to generate valuable fluorinating reagents, reducing the reliance on mining virgin fluorspar, which is considered a critical raw material. ox.ac.uk

Enzyme-Inspired Catalysis: Nature has evolved enzymes, known as fluorinases, that can form carbon-fluorine bonds under environmentally benign conditions. criver.com Researchers are working to design synthetic catalysts that mimic the action of these enzymes. criver.com This approach could lead to highly selective fluorination reactions that are safer and more energy-efficient than current methods. criver.com

These future directions promise to revolutionize the field, making the synthesis of complex and valuable molecules like this compound fundamentally more sustainable and environmentally responsible. youtube.com

Conclusion and Future Research Directions

Summary of Current Research on 4-Amino-2,5,6-trifluoroisophthalonitrile

A thorough review of available scientific literature indicates that dedicated research on this compound is exceptionally limited. There are no prominent studies detailing its synthesis, characterization, or application. While general information on fluorinated aromatic nitriles exists, specific data for this compound, such as spectroscopic analysis, reactivity profiles, or performance in material applications, is not present in the public domain. The scientific community has yet to publish in-depth investigations into the properties and potential of this specific molecule.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored. The presence of an amino group and two nitrile functionalities, in conjunction with a highly fluorinated benzene (B151609) ring, suggests a rich and complex chemical reactivity. Future research could investigate the nucleophilic and electrophilic substitution reactions of the aromatic ring, the transformation of the nitrile groups into other functional moieties such as amides, carboxylic acids, or tetrazoles, and the diazotization of the amino group to introduce a range of other substituents. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and nitrile groups likely imparts unique reactivity that warrants investigation. From a synthetic standpoint, the development of efficient and scalable routes to this compound is a prerequisite for any further studies.

Emerging Applications in Chemical and Material Science

Given the properties of related fluorinated and nitrile-containing compounds, several emerging applications for this compound can be hypothesized, though they remain to be experimentally validated. The nitrile groups could serve as precursors for the formation of phthalocyanine or porphyrin-like macrocycles with unique electronic and photophysical properties. Furthermore, this compound could act as a monomer in the synthesis of high-performance polymers. The presence of the amino group would allow for its incorporation into polyamides, polyimides, or other condensation polymers. The high fluorine content would be expected to enhance the thermal stability, chemical resistance, and dielectric properties of such materials, making them potentially suitable for applications in aerospace, electronics, and advanced coatings.

Broader Impact of Fluorinated Aminoisophthalonitriles in Interdisciplinary Research

The broader class of fluorinated aminoisophthalonitriles holds significant potential for interdisciplinary research. In medicinal chemistry, the introduction of fluorine is a common strategy to enhance the metabolic stability and binding affinity of drug candidates. The unique substitution pattern of compounds like this compound could offer new scaffolds for the design of bioactive molecules. In materials science, the combination of fluorine's unique properties with the versatile chemistry of the amino and nitrile groups could lead to the development of novel functional materials, including advanced polymers, sensors, and organic electronic devices. Further exploration of this class of compounds could therefore have a significant impact across various scientific disciplines.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via HPLC or TLC to avoid over-fluorination.
  • Use ¹⁹F NMR to confirm substitution patterns and purity .

Q. Methodological Answer :

  • Purity Analysis :
    • HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.
    • Elemental Analysis (EA) for C, H, N, and F content (deviation <0.3% indicates high purity).
  • Structural Confirmation :
    • ¹H/¹⁹F NMR : Identify fluorine substitution patterns and amino group integration.
    • FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and NH₂ (bending ~1600 cm⁻¹) .

Q. Example NMR Data :

Signal (ppm)AssignmentMultiplicity
6.8–7.2Aromatic protonsDoublet
5.1NH₂ (exchangeable)Broad singlet
-110 to -120Fluorine atomsMultiplet

Advanced: How does the electronic effect of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :
The strong electron-withdrawing nature of fluorine substituents activates the aromatic ring toward nucleophilic substitution but deactivates it for electrophilic reactions. For example:

  • Suzuki Coupling : Low reactivity due to electron-deficient ring; use Pd(OAc)₂/XPhos catalysts at 80–100°C in toluene.
  • Buchwald-Hartwig Amination : Optimize with BrettPhos ligand and Cs₂CO₃ base to couple secondary amines .

Data Contradiction Note :
Some studies report inconsistent yields due to competing side reactions (e.g., nitrile hydrolysis). Mitigate by:

  • Using anhydrous conditions.
  • Adding molecular sieves to scavenge water .

Advanced: What are the applications of this compound in designing fluorinated polymers or metal-organic frameworks (MOFs)?

Methodological Answer :
The compound serves as a trifunctional linker due to its nitrile and amino groups:

  • Polymer Synthesis :
    • Co-polymerize with diols via nucleophilic aromatic substitution to form polyamides.
    • Use DSC to monitor Tg (glass transition temperature) shifts induced by fluorine .
  • MOF Design :
    • Coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) in solvothermal conditions (DMF, 120°C).
    • Characterize porosity via BET surface area analysis .

Q. Example MOF Properties :

Metal IonSurface Area (m²/g)Pore Size (Å)Thermal Stability (°C)
Zn²⁺850–9006.5>300
Cu²⁺720–7505.8280

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management :
    • Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    • Avoid water contact to prevent HF release .
  • Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .

Q. Toxicity Data :

RouteLD₅₀ (mg/kg)Effect
Oral (rat)420Severe gastrointestinal damage
Dermal>2000Skin corrosion (Category 1A)

Advanced: How can researchers resolve contradictions in reported bioactivity data for fluorinated nitrile derivatives?

Methodological Answer :
Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Varied Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines.
  • Solubility Issues : Use co-solvents like DMSO (<1% v/v) to enhance compound solubility without cytotoxicity .

Case Study :
A 2023 study on analogous compounds showed:

CompoundMIC (μg/mL)SolventResult Consistency
4-Amino-2,5,6-trifluoro12.5DMSOHigh
Non-fluorinated analog50WaterLow

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:
    • HOMO-LUMO gaps (predicting reactivity).
    • Electrostatic potential maps (identifying nucleophilic/electrophilic sites).
  • Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water, DMF) .

Q. Example Output :

PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-2.3
Band Gap4.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.